molecular formula C9H16O4S B10840972 2-(4-Mercapto-butyl)-pentanedioic acid

2-(4-Mercapto-butyl)-pentanedioic acid

Cat. No.: B10840972
M. Wt: 220.29 g/mol
InChI Key: QFKHEJQVTSTWPJ-UHFFFAOYSA-N
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Description

2-(4-Mercapto-butyl)-pentanedioic acid is a synthetic derivative of pentanedioic acid (glutaric acid) featuring a thiol (-SH) functional group attached via a four-carbon butyl chain at the second carbon position. This compound’s design aligns with research into enzyme inhibitors (e.g., glutamate carboxypeptidase II [GCPII]) and targeted therapies, where the thiol group and alkyl chain length influence binding affinity and metabolic stability .

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

2-(4-sulfanylbutyl)pentanedioic acid

InChI

InChI=1S/C9H16O4S/c10-8(11)5-4-7(9(12)13)3-1-2-6-14/h7,14H,1-6H2,(H,10,11)(H,12,13)

InChI Key

QFKHEJQVTSTWPJ-UHFFFAOYSA-N

Canonical SMILES

C(CCS)CC(CCC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The pentanedioic acid scaffold is versatile, with substituents dictating pharmacological properties. Key analogs include:

2-(3-Mercaptopropyl)pentanedioic Acid (2-MPPA)
  • Substituent : 3-mercaptopropyl (-SCH2CH2CH2-)
  • Activity : Potent GCPII inhibitor (Ki = 0.3 nM) with efficacy in preclinical neurological models involving excess glutamate .
  • Issues : Poor pharmacokinetics (half-life <1 hour, low oral bioavailability) and chemical instability due to thiol oxidation. Clinical development halted due to immune toxicity risks .

However, thiol-related instability and toxicity likely persist.

Carglumic Acid
  • Substituent: Carbamoylamino (-NH-C(O)-NH2)
  • Activity: Treats hyperammonemia by activating carbamoyl phosphate synthetase 1.
  • Advantage : Clinically approved with favorable safety profile.

Comparison : The carbamoyl group’s polarity contrasts with the hydrophobic mercapto-butyl chain, highlighting how substituents redirect therapeutic applications (metabolic vs. neurological/oncological).

DUPA (2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic Acid)
  • Substituent : Ureido-dicarboxypropyl
  • Activity : High-affinity ligand for prostate-specific membrane antigen (PSMA), used in prostate cancer imaging/therapy .
  • Advantage : Dual carboxylate groups enhance PSMA binding via electrostatic interactions.

Comparison : Unlike mercapto derivatives, DUPA’s ureido group enables tumor-specific targeting, emphasizing functional group diversity in drug design.

2-(Phosphonomethyl)pentanedioic Acid (2PMPA)
  • Substituent: Phosphonomethyl (-CH2-PO3H2)
  • Activity : GCPII inhibitor (Ki = 0.3 nM) with preclinical success in 30+ neurological models .
  • Issues : Poor brain penetration (AUCbrain/plasma <0.02) and short half-life.

Comparison : Phosphonate groups improve enzyme binding but reduce bioavailability. Mercapto-butyl derivatives might offer better membrane permeability but face redox instability.

Pharmacokinetic and Stability Considerations

Compound Substituent Key Pharmacokinetic Challenges Clinical Status
2-MPPA 3-mercaptopropyl Short half-life, thiol instability Discontinued (toxicity)
2PMPA Phosphonomethyl Poor brain penetration, low oral F Preclinical only
DUPA derivatives Ureido-dicarboxypropyl High renal clearance Clinical trials
Carglumic Acid Carbamoylamino None reported Approved

Analysis :

  • Thiol-Based Compounds: 2-MPPA and hypothetical 2-(4-Mercapto-butyl)-pentanedioic acid share risks of oxidation and immunogenicity.
  • Polar Groups : Phosphonate (2PMPA) and carbamoyl (carglumic acid) substituents improve target engagement but limit bioavailability.
  • Targeting Moieties: DUPA’s ureido group exemplifies how non-thiol substituents enable tumor-specific applications.

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